molecular formula C19H19ClN6O4S3 B1663878 SNS-314 Mesylate CAS No. 1146618-41-8

SNS-314 Mesylate

Cat. No. B1663878
M. Wt: 527 g/mol
InChI Key: FYCODPVDEFFWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SNS-314 Mesylate is a potent and selective inhibitor of Aurora kinases A, B, and C . Aurora kinases are serine/threonine kinases that regulate mitosis of cells. They are associated with the onset and propagation of cancer and over-expressed in various tumor cell lines such as melanoma, ovarian, colon, pancreatic, and breast tumors .


Molecular Structure Analysis

The molecular formula of SNS-314 Mesylate is C19H19ClN6O4S3 . The molecular weight is 527.04 .


Physical And Chemical Properties Analysis

SNS-314 Mesylate is a solid substance . It is soluble in DMSO to a concentration of 150 mg/mL . It is insoluble in water and ethanol .

Scientific Research Applications

1. Oncology SNS-314 Mesylate is being studied for its potential applications in the field of oncology . It is a potent inhibitor of Aurora kinase, which plays key roles in regulating cell division . Overexpression of Aurora kinases is often observed in various types of cancers .

Application SNS-314 Mesylate has been tested in preclinical models for its ability to inhibit tumor growth . It is currently being tested in Phase 1 clinical trials for the treatment of patients with advanced solid tumors .

Methods of Application In the clinical trial, SNS-314 Mesylate is administered to patients with advanced solid tumors . The study assesses the safety, tolerability, and pharmacokinetic and pharmacodynamic profiles of SNS-314 .

Results The antiproliferative effects of SNS-314 in combination with common chemotherapeutics have been reported in cell culture and xenograft models . In vivo, SNS-314 potentiated the antitumor activity of docetaxel in xenografts .

2. Combination Therapy in Oncology SNS-314 Mesylate has been studied for its potential use in combination therapy for cancer treatment .

Application The compound has been tested in combination with common chemotherapeutics in cell culture and xenograft models . It has shown additive antiproliferative effects when administered concurrently with commonly used anticancer agents .

Methods of Application In the studies, SNS-314 Mesylate was administered sequentially with chemotherapeutic compounds. The combinations included carboplatin, gemcitabine, 5-FU, daunomycin, and SN-38 . Synergy was observed in combination with gemcitabine, docetaxel, or vincristine .

Results The most profound antiproliferative effects were observed with sequential administration of SNS-314 followed by docetaxel or vincristine . In vivo, SNS-314 potentiated the antitumor activity of docetaxel in xenografts .

3. Colorectal Carcinoma Treatment SNS-314 Mesylate has been studied for its potential use in the treatment of colorectal carcinoma .

Application The compound has been tested in the HCT116 colorectal carcinoma cell line, with intact or depleted p53 protein levels . It has shown additive antiproliferative effects when administered concurrently with commonly used anticancer agents .

Methods of Application In the studies, SNS-314 Mesylate was administered sequentially with chemotherapeutic compounds. The combinations included carboplatin, gemcitabine, 5-fluorouracil (5-FU), daunomycin, and SN-38 . Synergy was observed in combination with gemcitabine, docetaxel, or vincristine .

Results The most profound antiproliferative effects were observed with sequential administration of SNS-314 followed by docetaxel or vincristine . In vivo, SNS-314 potentiated the antitumor activity of docetaxel in xenografts .

Safety And Hazards

SNS-314 Mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6OS2.CH4O3S/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16;1-5(2,3)4/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCODPVDEFFWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648376
Record name Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SNS-314 Mesylate

CAS RN

1146618-41-8
Record name SNS-314 Mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146618418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNS-314 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGW32FDY3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SNS-314 Mesylate
Reactant of Route 2
Reactant of Route 2
SNS-314 Mesylate
Reactant of Route 3
Reactant of Route 3
SNS-314 Mesylate
Reactant of Route 4
Reactant of Route 4
SNS-314 Mesylate
Reactant of Route 5
Reactant of Route 5
SNS-314 Mesylate
Reactant of Route 6
SNS-314 Mesylate

Citations

For This Compound
76
Citations
E Baldini, S Sorrenti, E D'Armiento, E Guaitoli… - Clin Ter, 2012 - researchgate.net
… Our results demonstrated that SNS-314 mesylate is capable to efficiently reduce cell growth and tumorigenicity of different ATC derived cell lines suggesting its potential therapeutic …
Number of citations: 23 www.researchgate.net
A Nakagawa, MK Cooper, M Kost-Alimova… - ACS …, 2022 - ACS Publications
… SNS-314 mesylate and voxelotor itself, that successfully prevented sickling. SNS-314 mesylate … , while voxelotor did not, suggesting that SNS-314 mesylate acts by a mechanism that is …
Number of citations: 4 pubs.acs.org
S Ramirez-Rios, S Michallet, L Peris… - Frontiers in …, 2020 - frontiersin.org
… We found that upon cell treatment with SNS-314 mesylate and PF0477736, the intracellular cofilin was less phosphorylated, indicating that these compounds likely target upstream …
Number of citations: 11 www.frontiersin.org
R Turki, WM Kübler, A Kapus - B27. ACUTE LUNG INJURY AND …, 2022 - atsjournals.org
… signaling pathways, we found that stretch-induced TAZ translocation was mitigated by the pharmacological inhibition of Aurora kinase and FAK using SNS 314 mesylate or FAK 14, …
Number of citations: 3 www.atsjournals.org
R Turki, A Kapus, W Kuebler - The FASEB Journal, 2019 - Wiley Online Library
… inhibition of JNK or Src kinases, known regulators of the Hippo kinase LATS2; yet TAZ translocation was blocked by inhibition of Aurora kinases with SNS 314 mesylate (10UM). …
Number of citations: 0 faseb.onlinelibrary.wiley.com
EB Kostova, BM Beuger, TRL Klei, P Halonen… - Bioscience …, 2015 - portlandpress.com
… To our surprise, we identified the Aurora kinase pan inhibitor SNS-314 mesylate [92] as … Therefore, it is possible that the effect of SNS-314 mesylate observed in RBC is due to an off…
Number of citations: 48 portlandpress.com
AC Borisa, HG Bhatt - European journal of medicinal chemistry, 2017 - Elsevier
… SNS-314 Mesylate SNS-314 Mesylate (51) was a potent but non-selective Aurora kinase inhibitor. It inhibited Aurora-A, Aurora-B and Aurora -C with IC 50 values of 9 nM, 31 nM, and 3 …
Number of citations: 150 www.sciencedirect.com
LJ Campbell, MC West, AM Jensen - SCientifiC REPORTs, 2018 - nature.com
The outer segment of the vertebrate rod photoreceptor is a highly modified cilium composed of many discrete membranous discs that are filled with the protein machinery necessary for …
Number of citations: 9 www.nature.com
S Martens, V Goossens, L Devisscher, S Hofmans… - Cell Death & …, 2018 - nature.com
… B), AMG-900, Danusertib and SNS-314 mesylate. Of all Aurora kinase inhibitors tested, only Tozasertib and SNS-314 mesylate were able to inhibit necroptosis with IC50 values of 1.1 …
Number of citations: 38 www.nature.com
LL Wang, XH Jin, MY Cai, HG Li, JW Chen, FW Wang… - Cancer Letters, 2018 - Elsevier
… Subsequently, we treated QGY-7701-AGBL2 cells with SNS-314 Mesylate, a potent and selective inhibitor of Aurora A at the dosage of 9 nM. As showed in Fig. 5C, inhibition of Aurora A …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.